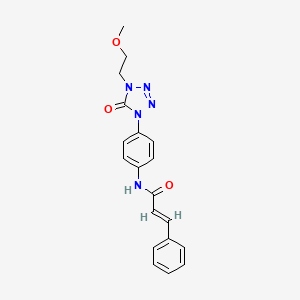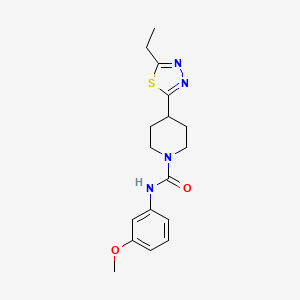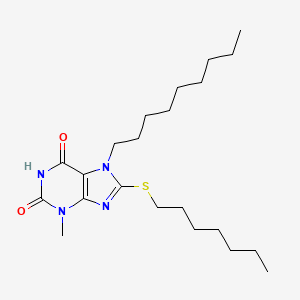
5-(4-Chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is a member of the thiadiazole family, which is known for its diverse biological activities, such as antitumor, antifungal, and antibacterial properties.
作用机制
The mechanism of action of 5-(4-Chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, which is a process of programmed cell death. It has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine exhibits significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while not affecting normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes in cancer metastasis. Additionally, this compound has been found to possess antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-Chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on 5-(4-Chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One of the main directions is the development of new derivatives that exhibit improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which can lead to the development of new drugs that target specific signaling pathways. Furthermore, the potential applications of this compound in other fields, such as agriculture and environmental science, should also be explored.
合成方法
The synthesis of 5-(4-Chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be achieved through several methods. One of the most common methods is the reaction of 4-chloro-2-aminopyrazole with 2-bromo-1-chloropropane in the presence of sodium hydride and dimethylformamide. This reaction leads to the formation of 2-(4-chloro-1-propan-2-ylpyrazol-3-yl)thioacetamide, which can be further reacted with thionyl chloride and ammonia to obtain 5-(4-Chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine.
科学研究应用
5-(4-Chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including human lung cancer, prostate cancer, and breast cancer. It has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
5-(4-chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5S/c1-4(2)14-3-5(9)6(13-14)7-11-12-8(10)15-7/h3-4H,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRRXOOHUCOLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2=NN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)

![4-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2830830.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2830832.png)


![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2830836.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-2-yl)methanone](/img/structure/B2830837.png)




![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830847.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2830848.png)